molecular formula C9H17NO2 B6616229 Methyl 6-ethylpiperidine-3-carboxylate CAS No. 1269755-71-6

Methyl 6-ethylpiperidine-3-carboxylate

Cat. No.: B6616229
CAS No.: 1269755-71-6
M. Wt: 171.24 g/mol
InChI Key: UZEQMPFHOHHHOB-UHFFFAOYSA-N
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Description

Methyl 6-ethylpiperidine-3-carboxylate is a piperidine derivative featuring a six-membered saturated nitrogen-containing ring with an ethyl substituent at the 6-position and a methyl ester group at the 3-position. Piperidine scaffolds are widely utilized in pharmaceutical chemistry due to their structural rigidity and ability to interact with biological targets. The ester functional group enhances solubility in organic media and serves as a versatile handle for further chemical modifications. Applications likely include its use as an intermediate in drug discovery, leveraging the piperidine core’s prevalence in bioactive molecules.

Properties

IUPAC Name

methyl 6-ethylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEQMPFHOHHHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-ethylpiperidine-3-carboxylate typically involves the reaction of 6-ethylpiperidine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 6-ethylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 6-ethylpiperidine-3-carboxylate is primarily utilized in the synthesis of various pharmaceutical agents, including:

  • DPP-4 Inhibitors : These compounds are used in the treatment of type 2 diabetes by enhancing incretin levels, leading to improved insulin secretion .
  • JAK2 Inhibitors : Important for treating myeloproliferative neoplasms, these inhibitors target specific pathways involved in cell signaling .
  • Serotonin and Noradrenaline Reuptake Inhibitors : These compounds are explored for their potential use in treating depression and anxiety disorders .

Agrochemical Applications

The compound also finds applications in agrochemistry, particularly in the synthesis of herbicides and pesticides that leverage its unique chemical properties to enhance efficacy against pests while minimizing environmental impact.

Case Studies and Research Findings

Several studies have highlighted the compound's utility in various chemical reactions and its role as an intermediate in synthesizing complex molecules:

Synthesis of Piperidine Derivatives

Research indicates that this compound can be transformed into various piperidine derivatives through reactions such as:

  • Intramolecular Aza-Michael Reactions : This method has been effectively employed to create enantiomerically enriched piperidines, showcasing the compound's versatility .
  • Hydrogenation Reactions : Studies have demonstrated that mild hydrogenation methods can yield functionalized piperidines suitable for further transformations .

Investigations into the biological activity of derivatives synthesized from this compound have shown promise as enzyme inhibitors and receptor modulators. For instance, certain derivatives have been studied for their efficacy against central nervous system disorders, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 6-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Substituents Applications Source
This compound C₉H₁₇NO₂ 183.24 Piperidine 6-ethyl, 3-methyl ester Pharmaceutical intermediate
Ethyl 6-methylpyridazine-3-carboxylate C₈H₁₀N₂O₂ 166.18 Pyridazine 6-methyl, 3-ethyl ester Synthetic chemistry
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₉H₁₃Cl₂N₃O₂ 266.13 Pyridine 6-(methylaminomethyl), 3-methyl ester Drug development
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate C₁₄H₁₉N₂O₃ 227.14 1,6-Naphthyridine 2-oxo, bicyclic, 6-ethyl ester Multi-step synthesis intermediate
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate C₁₄H₁₆ClN₃O₃ 309.75 Pyridine Chloro, pivalamido, acrylate Not specified

Biological Activity

Methyl 6-ethylpiperidine-3-carboxylate (MEPC) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MEPC, focusing on its antimicrobial, antiviral, and anticancer properties. The synthesis methods, mechanisms of action, and comparisons with related compounds will also be discussed.

Chemical Structure

MEPC is characterized by the following chemical formula:

  • Molecular Formula: C11_{11}H19_{19}NO2_2
  • Molar Mass: 199.28 g/mol

The compound features a piperidine ring with an ethyl group at the 6-position and a carboxylate ester at the 3-position.

Antimicrobial Properties

Research indicates that MEPC exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that MEPC may serve as a lead compound for developing new antimicrobial agents .

Antiviral Activity

MEPC has also shown promise in antiviral applications. Preliminary studies indicate its potential to inhibit viral replication in vitro, particularly against RNA viruses. The proposed mechanism involves interference with viral entry or replication processes within host cells.

Anticancer Activity

Recent investigations have highlighted MEPC's anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells.

Cell Line GI50 (µM) CC50 (µM)
SKOV-3 (Ovarian)20.5142.9
MCF7 (Breast)15.0100.0

The compound exhibited a synergistic effect when combined with established chemotherapeutics like cisplatin, enhancing efficacy against resistant cancer cells .

The biological activity of MEPC can be attributed to its interaction with specific molecular targets within cells:

  • Hydrolysis of Ester Group: The ester moiety can undergo hydrolysis, releasing the active piperidine component.
  • Receptor Interaction: The released piperidine may interact with various receptors or enzymes involved in cellular signaling pathways.
  • Inhibition of Enzymatic Activity: MEPC may inhibit enzymes critical for cell survival and proliferation, particularly in cancer cells.

Comparative Analysis with Similar Compounds

MEPC's structure allows for comparison with other related compounds:

Compound Structure Biological Activity
Methyl 6-methylpiperidine-3-carboxylateSimilar piperidine structureModerate antibacterial activity
Methyl 6-propylpiperidine-3-carboxylateExtended alkyl chainEnhanced cytotoxicity against cancer cells

MEPC's unique ethyl substitution at the 6-position contributes to its distinct biological profile compared to these analogs .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of MEPC:

  • Antimicrobial Efficacy Study: A study assessed MEPC against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.
  • Anticancer Synergy Testing: Research explored the combination of MEPC with cisplatin in ovarian cancer models, revealing enhanced apoptosis rates and reduced IC50 values for cancer cell viability.

These studies underscore the potential of MEPC as a versatile compound in drug development.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-ethylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via catalytic hydrogenation of pyridine precursors. For example, hydrogenation of methyl 2-vinyl-pyridine-6-carboxylate using PtO₂ in ethanol at room temperature yields 2-ethylpiperidine-6-carboxylate derivatives with ~85% efficiency. Palladium on activated charcoal (Pd/C) under reflux in methanol may further improve yields (~90%) due to enhanced catalyst stability . Key Parameters Table:

CatalystSolventTemperatureReaction TimeYield (%)
PtO₂EthanolRoom temp3–5 hours85
Pd/CMeOHReflux2–4 hours90

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substituent positions and ester functionality.
  • X-ray Crystallography: For unambiguous structural validation, single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is recommended. SHELXL efficiently handles high-resolution data and twinning corrections, while ORTEP-III provides graphical interfaces for 3D structure validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use flame-retardant, antistatic lab coats and chemical-resistant gloves. Respiratory protection is generally unnecessary under normal conditions .
  • Spill Management: Avoid drainage contamination; use inert absorbents for spills. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, low-resolution data) be resolved during structural refinement of this compound?

Methodological Answer:

  • SHELXL Workflow: Use the TWIN/BASF commands in SHELXL to model twinned data. For low-resolution datasets (<1.0 Å), employ restraints on bond lengths/angles and validate with R-factor convergence tests .
  • Cross-Validation: Compare refined structures with spectroscopic data (e.g., NMR, IR) to confirm functional group consistency.

Q. What experimental strategies improve the enantiomeric purity of this compound derivatives during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric hydrogenation with chiral ligands (e.g., BINAP) to control stereochemistry.
  • Chromatographic Separation: Employ chiral HPLC columns (e.g., cellulose-based phases) for enantiomer resolution. Validation: Monitor optical rotation and compare with literature values for enantiopure standards .

Q. How should researchers address contradictions between spectroscopic and computational modeling data for this compound?

Methodological Answer:

  • Meta-Analysis Framework:

Cross-check DFT-calculated vibrational spectra (IR) with experimental data to identify outliers.

Validate computational models (e.g., Gaussian, ORCA) using high-level theory (e.g., CCSD(T)) for conformational energy comparisons.

Reconcile discrepancies by adjusting solvent effects or basis sets in simulations .

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